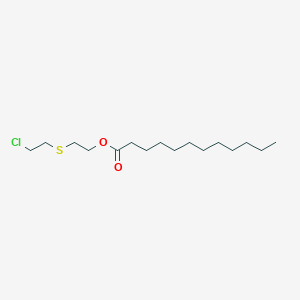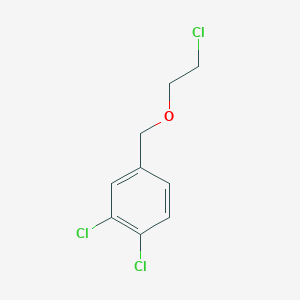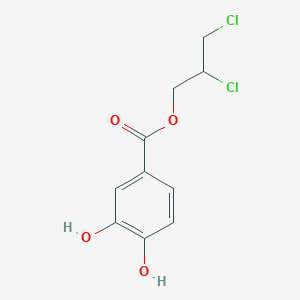
2,3-Dichloropropyl 3,4-dihydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloropropyl 3,4-dihydroxybenzoate is an organic compound with the molecular formula C10H10Cl2O4. It is a derivative of benzoic acid, featuring both dichloropropyl and dihydroxybenzoate functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloropropyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with 2,3-dichloropropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloropropyl 3,4-dihydroxybenzoate undergoes several types of chemical reactions, including:
Oxidation: The dihydroxybenzoate moiety can be oxidized to form quinones.
Reduction: The dichloropropyl group can be reduced to form propyl derivatives.
Substitution: The chlorine atoms in the dichloropropyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Propyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Dichloropropyl 3,4-dihydroxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 2,3-Dichloropropyl 3,4-dihydroxybenzoate involves its interaction with specific molecular targets and pathways. The dihydroxybenzoate moiety can act as an antioxidant by scavenging free radicals, while the dichloropropyl group can interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dichloropropyl 4-hydroxybenzoate
- 2,3-Dichloropropyl 2-hydroxybenzoate
- 2,3-Dichloropropyl 3,5-dihydroxybenzoate
Uniqueness
2,3-Dichloropropyl 3,4-dihydroxybenzoate is unique due to the presence of both dichloropropyl and dihydroxybenzoate groups, which confer distinct chemical and biological properties. The specific arrangement of these functional groups allows for unique reactivity and interactions, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
5438-43-7 |
|---|---|
Formule moléculaire |
C10H10Cl2O4 |
Poids moléculaire |
265.09 g/mol |
Nom IUPAC |
2,3-dichloropropyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C10H10Cl2O4/c11-4-7(12)5-16-10(15)6-1-2-8(13)9(14)3-6/h1-3,7,13-14H,4-5H2 |
Clé InChI |
XCQITELFZQNIME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)OCC(CCl)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



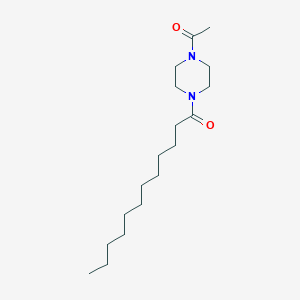
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)

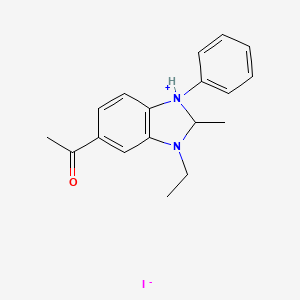
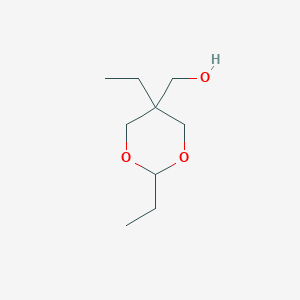
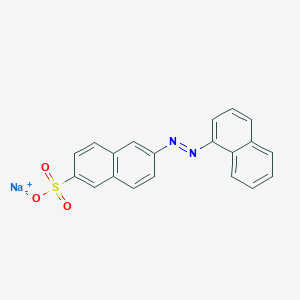
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
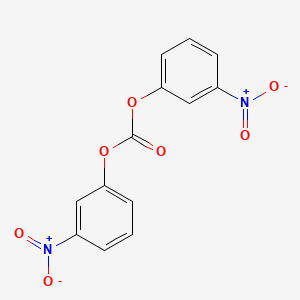
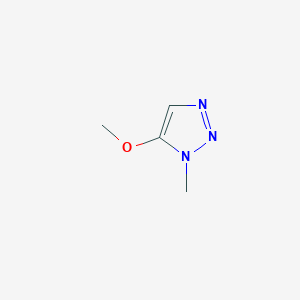
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)

